molecular formula C13H27ClN2O2 B3016957 tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride, Mixture of diastereomers CAS No. 2137814-09-4

tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride, Mixture of diastereomers

Cat. No.: B3016957
CAS No.: 2137814-09-4
M. Wt: 278.82
InChI Key: XXMUGWXZBCRCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride, Mixture of diastereomers: is a chemical compound with the molecular formula C13H26N2O2·HCl. It is commonly used in organic synthesis and research due to its unique structural properties and reactivity. The compound is known for its stability and is often utilized in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-amino-2,2,4,4-tetramethylcyclobutanone under acidic conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves multiple steps, including protection and deprotection of functional groups, and requires careful control of reaction conditions to obtain the desired diastereomeric mixture .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise temperature and pressure control. The final product is purified using techniques such as crystallization, filtration, and drying to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxides, reduced amine derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various functionalized compounds and is utilized in the development of new synthetic methodologies .

Biology and Medicine: The compound has applications in biological and medicinal research, particularly in the study of enzyme inhibitors and receptor modulators. It is used in the design and synthesis of potential therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, the compound is employed in the production of specialty chemicals and materials. It is used in the formulation of advanced polymers, coatings, and adhesives due to its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride is unique due to its highly substituted cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research areas where other carbamate derivatives may not be suitable .

Properties

IUPAC Name

tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-11(2,3)17-10(16)15-9-12(4,5)8(14)13(9,6)7;/h8-9H,14H2,1-7H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMUGWXZBCRCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C1NC(=O)OC(C)(C)C)(C)C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.